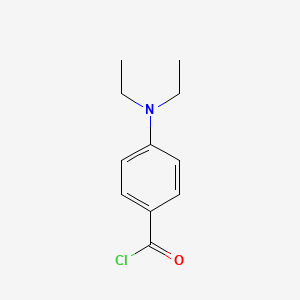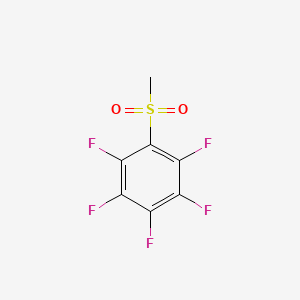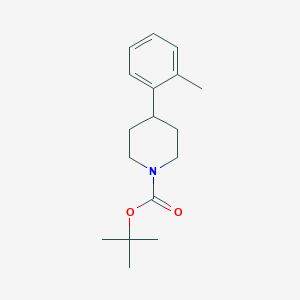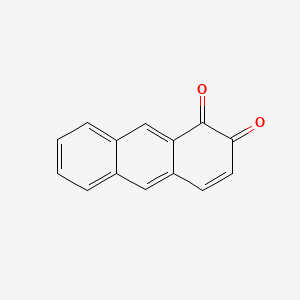
1,2-Anthraquinone
Descripción general
Descripción
1,2-Anthraquinone, also known as Anthraquinone, is an aromatic organic compound . It is a yellow, highly crystalline solid, poorly soluble in water but soluble in hot organic solvents . It is almost completely insoluble in ethanol near room temperature . It is a building block of many dyes and is used in bleaching pulp for papermaking .
Synthesis Analysis
The synthesis of 1,2-Anthraquinone in plants depends on various physiological conditions . In vitro cultures are considered as an alternative source to produce the compounds with limited availability of explants, independent of environmental conditions . Moreover, the synthesis of anthraquinones from in vitro callus, cell suspension, and organ cultures using biotechnological strategies such as the feeding of precursor or elicitors could eventually enhance the anthraquinone yield .
Molecular Structure Analysis
The majority of these substances are variations on the tricyclic aromatic organic molecule 9,10-anthracenedione, its chemical formula is C14H8O2 . It is a crystalline yellow-colored powder that captures visible light and serves as the building block for a wide variety of pigments and dyes .
Chemical Reactions Analysis
Anthraquinone is an oxygen reduction reaction (ORR) catalyst due to its efficient redox capacity . The synthesis of hydrogen peroxide for industrial use mainly depends on anthraquinone because it selectively reduces oxygen molecules to hydroperoxide radicals, and 10-hydroxy-9-anthraxyl radicals are formed, which then undergo hydrogen abstraction, ultimately producing hydrogen peroxide .
Physical And Chemical Properties Analysis
Anthraquinone has a molar mass of 208.216 g·mol−1, a density of 1.438 g/cm3, a melting point of 284.8 °C, and a boiling point of 377 °C . It is insoluble in water .
Aplicaciones Científicas De Investigación
Chemistry and Biology of Anthraquinones
1,2-Anthraquinone, a class of aromatic compounds with a 9,10-dioxoanthracene core, exhibits a broad spectrum of bioactivities, including anticancer, anti-inflammatory, antimicrobial, and other therapeutic applications. Research has demonstrated their potential in various medical fields, such as in autoimmune disorders like diabetes (S. Chien et al., 2015).
Role in Pharmacology and Drug Development
Anthraquinones serve as pharmacological tools and are used in drugs for treating conditions such as constipation, arthritis, multiple sclerosis, and cancer. They are valuable for biochemical and pharmacological studies and can act as lead structures for future drug development (E. Malik & C. Müller, 2016).
Coordination Chemistry
In coordination chemistry, anthraquinone derivatives are applied in self-assembled systems, coordination polymers, and metal-organic frameworks. Their electronic and redox properties make them suitable for various applications including biological and chemosensing disciplines (Emily E. Langdon-Jones & Simon J. A. Pope, 2014).
Anticancer Research
Anthraquinones form the core of various anticancer agents. They target essential cellular proteins to inhibit cancer progression. Recent research focuses on developing new anthraquinone-based compounds as potential anticancer agents (M. S. Malik et al., 2021).
Energy Storage and Environmental Applications
Anthraquinone derivatives are recognized for their energy storage applications, particularly in maintaining a pollution-free environment. They are used in various fields including the electronic industry and cosmetics (N. Shafiq et al., 2022).
Antimicrobial Properties
Anthraquinones also exhibit strong inhibitory activities against various strains of bacteria and are being investigated for their potential as antimicrobial agents (Weiyi Wang et al., 2018).
Agricultural Applications
In agriculture, anthraquinones are used as biopesticides for pest management and crop protection. They serve as repellents and feeding deterrents in various agricultural contexts (S. T. DeLiberto & S. Werner, 2016).
Mecanismo De Acción
Mechanistically, most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins . This includes a systematic review of the recent literature on anthraquinone-based compounds in cell-based models and key target proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases and G-quadruplexes involved in the viability of cancer cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
anthracene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHILYZRVFRRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=O)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910630 | |
| Record name | Anthracene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Anthraquinone | |
CAS RN |
655-04-9, 108121-76-2 | |
| Record name | 1,2-Anthracenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108121762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Anthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anthracene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-ANTHRACENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C84TC3YC6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



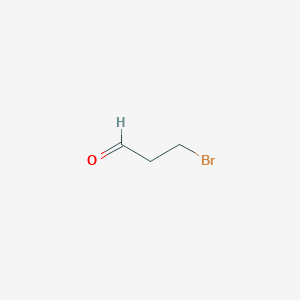
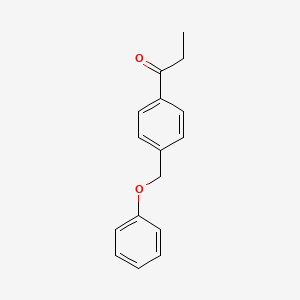
![2-[(3-Methylbenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B3055485.png)
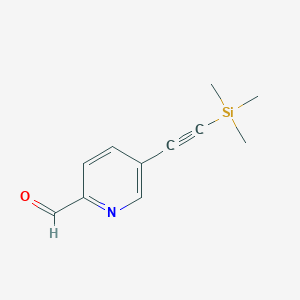
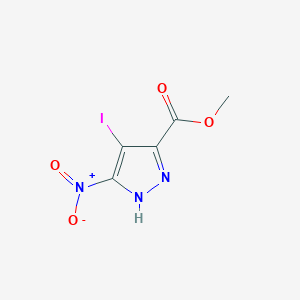
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-(3-bromophenyl)-1,5-dihydro-](/img/structure/B3055489.png)
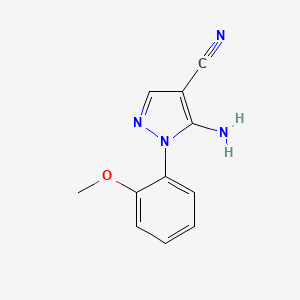
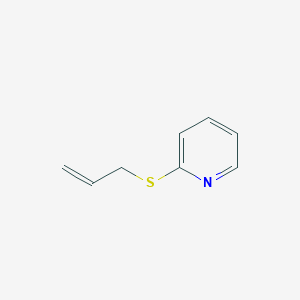
![1-(pyridin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3055493.png)
